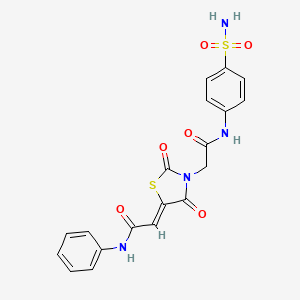

(Z)-2-(2,4-dioxo-3-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide

Description

Properties

IUPAC Name |

2-[(5Z)-5-(2-anilino-2-oxoethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O6S2/c20-31(28,29)14-8-6-13(7-9-14)22-17(25)11-23-18(26)15(30-19(23)27)10-16(24)21-12-4-2-1-3-5-12/h1-10H,11H2,(H,21,24)(H,22,25)(H2,20,28,29)/b15-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIPFTLZRKKQRLN-GDNBJRDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(2,4-dioxo-3-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide is a thiazolidine derivative that has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. This compound features a complex structure with multiple functional groups that may enhance its interaction with various biological targets.

Chemical Structure and Properties

The compound's structure includes:

- A thiazolidine ring which contributes to its pharmacological properties.

- Two carbonyl groups (dioxo) that enhance reactivity.

- A sulfamoylphenyl group, which is known for its biological activity.

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. In a study evaluating various 4-oxo-thiazolidin-2-ylidene derivatives, compounds were tested against several bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

Results demonstrated that certain derivatives displayed notable antibacterial activity, suggesting that (Z)-2-(2,4-dioxo...) may also possess similar effects due to its structural characteristics .

Anticancer Activity

Thiazolidine derivatives have been shown to inhibit cancer cell proliferation. For instance, compounds structurally related to (Z)-2-(2,4-dioxo...) demonstrated cytotoxic effects against various cancer cell lines such as:

- MCF7 (Breast cancer)

- K562 (Leukemia)

The mechanism of action often involves the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment . The compound's unique combination of functional groups may enhance its efficacy in targeting these pathways.

Cytotoxicity Evaluation

A detailed study explored the cytotoxic effects of thiazolidine derivatives on different cancer cell lines. The results indicated varying degrees of cytotoxicity, with some compounds achieving IC50 values lower than standard chemotherapeutics. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 5.0 |

| Compound B | K562 | 7.5 |

| (Z)-2-(2,4-dioxo...) | MCF7 | TBD |

These findings suggest that (Z)-2-(2,4-dioxo...) could be a promising candidate for further development in anticancer therapies .

The biological activity of thiazolidine derivatives like (Z)-2-(2,4-dioxo...) may be attributed to their ability to activate specific receptors involved in metabolic regulation and apoptosis. For instance, activation of the PPAR-γ receptor has been linked to improved insulin sensitivity and reduced inflammation, which are crucial in both diabetes management and cancer therapy .

Comparison with Similar Compounds

Core Modifications and Substituent Variations

Table 1: Structural Features of Comparable Compounds

Key Observations :

- Sulfamoyl vs. Sulfonyl : The target’s sulfamoyl group (-SO₂NH₂) enhances hydrogen-bonding capacity compared to sulfonyl (-SO₂-) groups in ’s analog, which may improve solubility .

- Thioxo vs. Dioxo : Thiazolidin-2-sulfanylidene derivatives () exhibit reduced electron density at the 2-position, possibly affecting redox reactivity .

Spectroscopic Characterization

Table 3: Key Spectroscopic Data

Highlights :

- The absence of C=O peaks in ’s triazoles confirms tautomeric shifts, contrasting with the stable dioxo core in the target compound .

- Sulfonyl S=O stretches () appear at lower wavenumbers than sulfamoyl groups, aiding structural differentiation .

Physicochemical and Functional Implications

- Solubility : The sulfamoyl group in the target compound may enhance aqueous solubility compared to halogenated () or sulfonyl-containing analogs () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.